molecular formula C13H12O2 B11900362 1-Methylnaphthalene-6-acetic acid

1-Methylnaphthalene-6-acetic acid

Cat. No.: B11900362
M. Wt: 200.23 g/mol
InChI Key: XYBSZRWWMNVECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylnaphthalene-6-acetic acid is an organic compound belonging to the naphthalene family Naphthalenes are characterized by their two fused benzene rings, which provide a stable aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-6-acetic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methylnaphthalene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 1-methylnaphthalene. Catalysts such as manganese dioxide or vanadium pentoxide can be used to enhance the efficiency of the reaction. The process is usually carried out in large reactors with precise control over reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methylnaphthalene-6-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form naphthoic acids.

    Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Naphthoic acids and other oxidized derivatives.

    Reduction: Hydrocarbon derivatives with reduced aromaticity.

    Substitution: Halogenated naphthalenes and other substituted derivatives.

Scientific Research Applications

1-Methylnaphthalene-6-acetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methylnaphthalene-6-acetic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Naphthaleneacetic acid: Another naphthalene derivative with similar structural features.

    2-Methylnaphthalene: A closely related compound with a methyl group at a different position.

    Naphthoic acids: Oxidized derivatives of naphthalene with carboxylic acid functional groups.

Uniqueness: 1-Methylnaphthalene-6-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an acetic acid moiety on the naphthalene ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-(5-methylnaphthalen-2-yl)acetic acid

InChI

InChI=1S/C13H12O2/c1-9-3-2-4-11-7-10(8-13(14)15)5-6-12(9)11/h2-7H,8H2,1H3,(H,14,15)

InChI Key

XYBSZRWWMNVECN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=CC=C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.